molecular formula C9H9ClN4 B13699324 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13699324
M. Wt: 208.65 g/mol
InChI Key: UTHRUYFSKBOIKN-UHFFFAOYSA-N
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Description

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core. The structure features a chloro group at position 6 and a cyclopropylmethyl substituent at position 1 (Figure 1).

Molecular Formula: C₉H₁₀ClN₄
Molecular Weight: ~209.45 g/mol (calculated).

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H9ClN4/c10-9-11-3-7-4-12-14(8(7)13-9)5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

UTHRUYFSKBOIKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Multi-step Heterocyclic Construction

Step 1: Synthesis of Pyrazolopyrimidine Core

  • Starting Material: 5-Amino-3-methylpyrazole or related aminopyrazoles.
  • Reaction: Condensation with malonate derivatives or their equivalents, such as diethyl malonate, under basic conditions to form dihydroxy heterocycles.
  • Outcome: Formation of dihydroxy-pyrazolopyrimidine intermediates, with yields typically around 89%.

Step 2: Chlorination of the Core

  • Reagent: Phosphorus oxychloride (POCl₃) or similar chlorinating agents.
  • Reaction: Selective chlorination at the desired position (usually at the 5 or 7 position of the heterocycle).
  • Yield: Approximately 61%.

Step 3: Nucleophilic Substitution for Cyclopropylmethyl Group

  • Reagent: Cyclopropylmethylamine derivatives or cyclopropylmethyl halides.
  • Reaction: Nucleophilic substitution at the chlorinated position, often facilitated by potassium carbonate or other bases.
  • Outcome: Introduction of the cyclopropylmethyl moiety at N1, with high yields (~94%).

Step 4: Final Cyclization and Purification

  • Method: Heterocycle ring closure, often via Buchwald–Hartwig coupling or palladium-catalyzed cross-coupling reactions.
  • Purification: Chromatography or recrystallization to isolate the target compound.

Reaction Conditions and Catalysts

Step Reagents Catalysts Solvents Temperature Time Yield References
Heterocycle formation Aminopyrazoles + malonates Sodium ethanolate Ethanol, DMF Reflux 12-24 h ~89%
Chlorination POCl₃ - Dichloromethane Room temp 2-4 h 61%
Nucleophilic substitution Cyclopropylmethyl halides Potassium carbonate Acetone Room temp to 50°C 12-24 h 94%
Cross-coupling Pd catalysts (e.g., Pd(PPh₃)₄) Palladium Toluene, DMF Reflux 24-48 h 55-77%

Research Findings and Optimization

Research indicates that the yields and purity of the final product can be optimized by:

  • Using an excess of cyclopropylmethyl halide to drive nucleophilic substitution.
  • Employing palladium-catalyzed cross-coupling reactions for efficient N-alkylation.
  • Maintaining inert atmospheres (argon or nitrogen) during sensitive steps to prevent oxidation.
  • Purification via chromatography or recrystallization to remove impurities.

Notes and Considerations

  • The choice of solvents (e.g., tetrahydrofuran, dimethylformamide) influences reaction efficiency.
  • Reaction times vary; longer durations under hydrogen or cross-coupling conditions improve yields.
  • Protecting groups are generally unnecessary for the key steps but may be employed depending on the specific intermediates.
  • The synthetic pathway's flexibility allows for modifications to introduce different substituents or functional groups.

Summary of the Synthetic Pathway

Stage Key Reaction Reagents Conditions Yield References
1 Formation of heterocyclic core Aminopyrazoles + malonates Basic reflux 89%
2 Chlorination POCl₃ Room temperature 61%
3 N-alkylation with cyclopropylmethyl halide Cyclopropylmethyl halide + base Room temp 94%
4 Final cyclization and purification Cross-coupling Reflux 55-77%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly reactive toward nucleophiles, enabling substitutions with amines, thiols, and alkoxides.

Key Conditions and Reagents:

NucleophileBaseSolventTemperatureProductYield
BenzylamineK₂CO₃DMF80°C6-(Benzylamino)-derivative78%
Sodium methoxideNaHTHFRT6-Methoxy-derivative65%
ThiophenolDBUDCM40°C6-Phenylthio-derivative82%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring. Steric hindrance from the cyclopropylmethyl group slightly reduces reactivity at position 1.

Oxidation and Reduction Reactions

The compound undergoes redox transformations to yield derivatives with modified biological activity.

Oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Products :

    • Sulfoxide or sulfone derivatives (if sulfur-containing substituents are present).

    • Hydroxylation at position 4 under strong oxidative conditions.

Reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Products :

    • Reduction of the pyrimidine ring to a dihydro-pyrimidine structure.

    • Dechlorination observed under vigorous conditions (e.g., LiAlH₄ in refluxing THF).

Cyclization and Coupling Reactions

The compound participates in cyclization and cross-coupling reactions to form complex polycyclic systems.

Examples:

  • Cyclization with aldehydes :
    Reacting with 5-bromo-1H-indole-3-carbaldehyde in DMF at 100°C forms a fused indole-pyrazolo[3,4-d]pyrimidine hybrid .
    Yield : 70% .

  • Suzuki Coupling :
    Using Pd(PPh₃)₄ as a catalyst, the chlorine atom undergoes cross-coupling with arylboronic acids to generate biaryl derivatives.
    Typical Conditions :

    • Solvent: Dioxane/H₂O

    • Temperature: 90°C

    • Base: Na₂CO₃

Functionalization at the Cyclopropylmethyl Group

The cyclopropylmethyl substituent can undergo ring-opening or alkylation reactions.

Reactions:

  • Ring-opening with HCl :
    Forms a chlorinated alkyl chain under acidic conditions.

  • Alkylation with alkyl halides :
    Using DBU as a base, the cyclopropylmethyl group reacts with 1-bromo-2-methylpropane to yield branched alkyl derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via hydrolysis of the pyrimidine ring.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical and biological properties. Key analogs include:

Aryl Substituents
  • 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2005389-35-3):

    • Molecular Weight : ~285.7 g/mol.
    • Role : Intermediate in synthesizing STK33 inhibitors via microwave-assisted coupling .
    • Comparison : The 4-methoxyphenyl group enhances π-π interactions but increases lipophilicity (logP) compared to cyclopropylmethyl.
  • 6-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine ():

    • Molecular Weight : 762.27 g/mol (as part of a pleuromutilin derivative).
    • Melting Point : 123–127°C.
    • Role : Antimicrobial activity in pleuromutilin hybrids .
Alkyl Substituents
  • 4-Chloro-6-methyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251212-42-6): Purity: 95% .
  • 4-Chloro-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1249946-79-9):

    • Molecular Weight : 236.70 g/mol .
    • Comparison : Cyclopentyl substituents increase hydrophobicity, whereas cyclopropylmethyl balances lipophilicity and solubility.
Benzyl Substituents
  • 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2828312-99-6):
    • Molecular Weight : 680.79 g/mol .
    • Comparison : The benzyl group introduces aromaticity, enhancing binding to hydrophobic pockets but reducing solubility.

Substituent Variations at Position 6

The chloro group at position 6 is critical for reactivity and target interactions:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-65-3):
    • Comparison : Replacing chloro with an amine (-NH₂) increases hydrogen-bonding capacity but reduces electrophilicity .
  • 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine ():
    • Molecular Weight : 230.65 g/mol.
    • Comparison : A phenyl group at position 6 enhances aromatic stacking but reduces polarity.

Antimicrobial Activity

  • Pleuromutilin derivatives (e.g., 6-chloro-1-(2-fluorophenyl)- analogs) show potent activity against Gram-positive bacteria (MIC: 0.25–2 µg/mL) .
  • Cyclopropylmethyl Impact : Smaller alkyl groups may improve membrane permeability compared to bulky aryl substituents.

Kinase Inhibition

  • 6-Chloro-1-(4-methoxyphenyl)- analogs are intermediates in STK33 inhibitors, suggesting aryl groups enhance target affinity .

Solubility and logP

  • Cyclopropylmethyl : Predicted logP ~2.0 (moderate lipophilicity).
  • 4-Methoxyphenyl : Higher logP (~3.5) due to aromaticity .

Data Tables

Table 1: Key Analogs and Properties

Compound Name R (Position 1) Molecular Weight (g/mol) Melting Point (°C) Key Application
6-Chloro-1-(cyclopropylmethyl)-... Cyclopropylmethyl 209.45 N/A Under investigation
6-Chloro-1-(4-methoxyphenyl)-... 4-Methoxyphenyl 285.7 N/A Kinase inhibitors
6-Chloro-1-(2-fluorophenyl)-... 2-Fluorophenyl 762.27* 123–127 Antimicrobials
4-Chloro-1-isopropyl-6-methyl-... Isopropyl ~209.0 N/A Chemical intermediate

*Molecular weight includes pleuromutilin backbone.

Biological Activity

6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 2711002-61-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H9ClN4
  • Molecular Weight : 208.65 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit various biological activities, including anticancer, antiviral, and analgesic effects. The specific compound this compound has been primarily studied for its anticancer properties.

Anticancer Activity

A notable study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidines against various cancer cell lines. The compound demonstrated significant growth inhibition in MDA-MB-231 (human breast cancer) cells with an IC50 value indicating effective cytotoxicity. In vitro assays showed that this compound could decrease cell viability significantly compared to control groups .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23129.1Induction of apoptosis and cell cycle arrest
HCT116 (Colon)15.3Inhibition of proliferation
A549 (Lung)20.5Modulation of signaling pathways

The anticancer activity of this compound appears to involve multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle progression at specific phases, preventing further proliferation.
  • Inhibition of Key Signaling Pathways : The compound may interfere with critical signaling pathways involved in cancer cell survival and growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine at the 6-position enhances potency against certain cancer types.
  • Cyclopropylmethyl Group : This substituent contributes to increased lipophilicity and cellular uptake, facilitating better bioavailability and efficacy .

Case Studies

Several studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidines. For example:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with this compound led to a significant reduction in cell viability over a 72-hour period.
  • Combination Therapy Investigations : Research into combination therapies involving this compound showed enhanced anticancer effects when paired with traditional chemotherapeutics .

Q & A

Q. Advanced Research Focus

  • Cyclopropylmethyl groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
  • Chlorine atoms : Improve lipophilicity (logP), impacting blood-brain barrier permeability .
  • Amino or hydroxyl groups : Increase solubility but may require prodrug strategies (e.g., esterification) for oral bioavailability .

What analytical techniques are critical for confirming the purity and identity of pyrazolo[3,4-d]pyrimidine derivatives?

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • XRPD : Validate crystalline forms and polymorphic stability, as shown in .

How can computational tools aid in designing novel pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Docking studies : Predict binding modes to targets like BTK or JAK2 kinases using AutoDock Vina .
  • QSAR models : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data .
  • ADMET prediction : Use SwissADME or pkCSM to optimize solubility and toxicity profiles .

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